Pha-665752 - 477575-56-7

Pha-665752

Catalog Number: EVT-287541
CAS Number: 477575-56-7
Molecular Formula: C32H34Cl2N4O4S
Molecular Weight: 641.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHA-665752 is a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase. [, , , , , ] The c-Met receptor, upon activation by its ligand hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, including cell growth, survival, motility, and invasion. [, ] While important for normal tissue development and homeostasis, aberrant c-Met signaling is implicated in the development and progression of several human cancers. [, , , ] PHA-665752's ability to selectively inhibit c-Met kinase activity makes it a valuable tool for investigating the role of the HGF/c-Met signaling pathway in both physiological and pathological conditions. [, ]

Mechanism of Action

PHA-665752 acts as an ATP-competitive inhibitor of the c-Met kinase, binding to the catalytic domain of the receptor and blocking its ability to phosphorylate downstream signaling molecules. [] This inhibition effectively disrupts the HGF/c-Met signaling pathway, leading to a cascade of downstream effects, including:

  • Inhibition of c-Met Phosphorylation: PHA-665752 potently inhibits both HGF-stimulated and constitutive c-Met phosphorylation at various tyrosine residues, including Y1003, Y1230/1234/1235, and Y1349. [, ]
  • Disruption of Downstream Signaling: By inhibiting c-Met kinase activity, PHA-665752 disrupts the activation of key downstream signaling pathways, including Gab-1, extracellular regulated kinase (ERK), Akt, signal transducer and activator of transcription 3 (STAT3), phospholipase C gamma (PLCγ), and focal adhesion kinase (FAK). [, ]
  • Suppression of Cellular Processes: Disruption of the HGF/c-Met signaling pathway by PHA-665752 leads to the inhibition of various cellular processes, including cell growth (proliferation and survival), motility, invasion, and changes in morphology in a variety of tumor cells. [, ]
Applications

a) Investigating c-Met as a Therapeutic Target: PHA-665752 has been instrumental in demonstrating the potential of c-Met as a therapeutic target in various cancers, including:* Gastric Cancer: Studies have shown that gastric cancer cells with MET amplification are highly sensitive to PHA-665752. [, ]* Mesothelioma: PHA-665752 inhibits the growth of mesothelioma cell lines that exhibit a HGF/Met autocrine loop. []* Multiple Myeloma: PHA-665752 blocks HGF-induced proliferation, migration, and adhesion of myeloma cells. []* Osteosarcoma: PHA-665752 has demonstrated antitumor effects in osteosarcoma cell lines, suppressing tumor progression and promoting apoptosis. []* Non-Small Cell Lung Cancer (NSCLC): PHA-665752 has been shown to inhibit lung tumorigenesis in preclinical models of K-ras-mutant NSCLC. []

b) Elucidating Mechanisms of Resistance: PHA-665752 has been used to unravel mechanisms of acquired resistance to c-Met inhibitors, including:* MET and KRAS Gene Amplification: Studies show that amplification of MET and KRAS genes can lead to resistance to PHA-665752 in MET-addicted cells. [, ]* HER Kinase Activation: Collateral activation of the HER kinase pathway can overcome the effects of PHA-665752 in MET-amplified gastric cancer cells. []* ABCB1 Overexpression: Overexpression of the ABCB1 transporter, associated with cancer stem cell-like properties, contributes to acquired resistance to PHA-665752 in NSCLC. [, ]

c) Exploring Combination Therapies: PHA-665752 has been used in preclinical studies to evaluate combination therapies targeting multiple signaling pathways:* Combined MET and EGFR Inhibition: Combining PHA-665752 with EGFR inhibitors like cetuximab shows promise in overcoming HGF-mediated resistance and enhancing tumor regression. [, , ] * Combined MET and HER Kinase Inhibition: Dual inhibition of MET and HER kinase signaling using PHA-665752 in combination with EGFR or HER3 inhibitors prevents the rescue effects mediated by these pathways. []* Combining MET Inhibition with HGF Neutralization: Combining PHA-665752 with an HGF-neutralizing antibody (ficlatuzumab) restores sensitivity to MET-targeted therapy and overcomes HGF-mediated resistance. []

Properties

CAS Number

477575-56-7

Product Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

IUPAC Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Molecular Formula

C32H34Cl2N4O4S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)/b24-16-/t21-/m1/s1

InChI Key

OYONTEXKYJZFHA-SSHUPFPWSA-N

SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Solubility

soluble in DMSO

Synonyms

5-((2,6-dichlorobenzyl)sulfonyl)-3-((3,5-dimethyl-4-((2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one
PHA 665752
PHA-665752
PHA665752

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.